![molecular formula C10H10NNaO4 B2764934 Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate CAS No. 2197055-56-2](/img/structure/B2764934.png)
Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate
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Overview
Description
Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate is a chemical compound with the molecular formula C10H10NNaO4 . It is a sodium salt of a carboxylic acid ester .
Molecular Structure Analysis
The molecular structure of Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate consists of a pyridine ring attached to an ethoxycarbonyl group and a sodium acetate group . The presence of the pyridine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate are not available, pyridine derivatives are known to participate in a variety of chemical reactions. For instance, they can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Scientific Research Applications
Anti-Fibrosis Activity
The compound Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate has potential anti-fibrotic properties. A related study synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrosis activity against immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited promising anti-fibrotic effects, surpassing the reference compounds Pirfenidone and Bipy55′DC. These derivatives effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .
Synthesis of Pyridin-2-yl-methanones
Transition metals can catalyze the oxidation of Csp3-H bonds to synthesize aromatic ketones. In the case of Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate , an efficient copper-catalyzed approach enables the synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes via direct Csp3-H oxidation with water under mild conditions .
N-Heterocycle Synthesis
The compound can be used as a precursor for N-heterocycles. For instance, N-(pyridin-2-yl)imidates derived from it can be readily converted into N-heterocycles such as 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine. These transformations occur in the presence of corresponding ethylenediamine or 1,3-diaminopropane .
Future Directions
properties
IUPAC Name |
sodium;2-(4-ethoxycarbonylpyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.Na/c1-2-15-10(14)7-3-4-11-8(5-7)6-9(12)13;/h3-5H,2,6H2,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUPNXFLNFMIPG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NNaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate |
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